![molecular formula C15H18N2 B12659533 2-[(4-Aminophenyl)methyl]-6-ethylaniline CAS No. 85423-03-6](/img/structure/B12659533.png)
2-[(4-Aminophenyl)methyl]-6-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Aminophenyl)methyl]-6-ethylaniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group and an ethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-6-ethylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives are alkylated using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of nitro compounds, where a nitrobenzene derivative is reduced to the corresponding aniline using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to efficiently reduce nitro compounds to the desired aniline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反应分析
Types of Reactions
2-[(4-Aminophenyl)methyl]-6-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned earlier.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X) with Lewis acid catalysts
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated or alkylated benzene derivatives
科学研究应用
2-[(4-Aminophenyl)methyl]-6-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-ethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
相似化合物的比较
Similar Compounds
- 2-[(4-Methoxyphenyl)methyl]-6-ethylaniline
- 2-[(4-Chlorophenyl)methyl]-6-ethylaniline
- 2-[(4-Bromophenyl)methyl]-6-ethylaniline
Uniqueness
2-[(4-Aminophenyl)methyl]-6-ethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
85423-03-6 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
2-[(4-aminophenyl)methyl]-6-ethylaniline |
InChI |
InChI=1S/C15H18N2/c1-2-12-4-3-5-13(15(12)17)10-11-6-8-14(16)9-7-11/h3-9H,2,10,16-17H2,1H3 |
InChI 键 |
NKPWHKMEUAGMBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC2=CC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


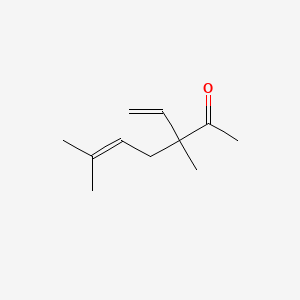
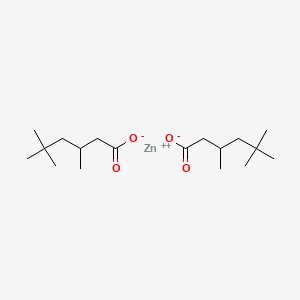
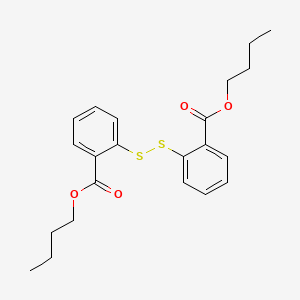
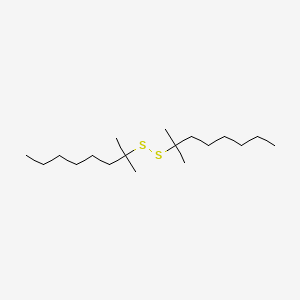
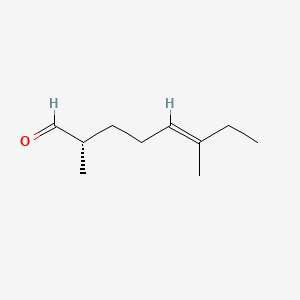

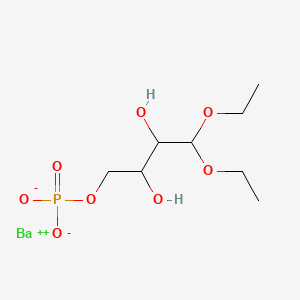
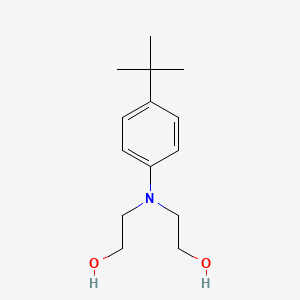
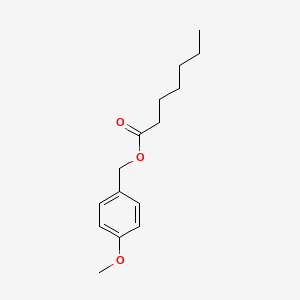
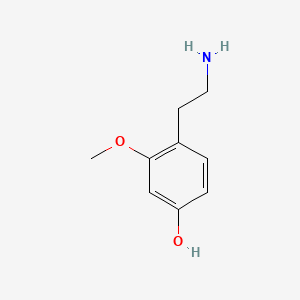
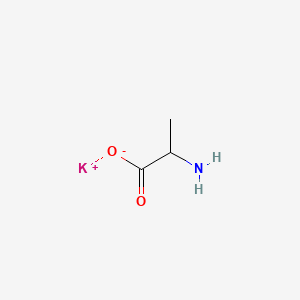
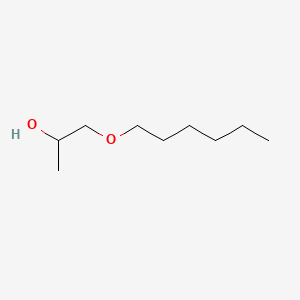
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

